![molecular formula C12H11BrO B15336266 7-Bromospiro[2,3-dihydronaphthalene-4,1'-cyclopropane]-1-one](/img/structure/B15336266.png)
7-Bromospiro[2,3-dihydronaphthalene-4,1'-cyclopropane]-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromospiro[2,3-dihydronaphthalene-4,1’-cyclopropane]-1-one is a complex organic compound characterized by a spirocyclic structure. This compound features a bromine atom attached to a spiro-fused system comprising a dihydronaphthalene and a cyclopropane ring. The unique structural arrangement of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromospiro[2,3-dihydronaphthalene-4,1’-cyclopropane]-1-one typically involves the cyclopropanation of an appropriate naphthalene derivative. One common method includes the use of diazomethane in the presence of light (photolysis) to generate methylene carbene, which then reacts with the naphthalene derivative to form the cyclopropane ring . The bromination step can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
7-Bromospiro[2,3-dihydronaphthalene-4,1’-cyclopropane]-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cycloaddition Reactions: The spirocyclic structure can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
科学研究应用
7-Bromospiro[2,3-dihydronaphthalene-4,1’-cyclopropane]-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 7-Bromospiro[2,3-dihydronaphthalene-4,1’-cyclopropane]-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and spirocyclic structure play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 7-Bromo-1,3-dihydrospiro[2-benzopyran-4,1’-cyclopropane]-1,3-dione
- 7’-Bromospiro[cyclopropane-1,3’-indoline]
Uniqueness
7-Bromospiro[2,3-dihydronaphthalene-4,1’-cyclopropane]-1-one is unique due to its specific spirocyclic structure and the presence of a bromine atom, which imparts distinct chemical and biological properties
属性
分子式 |
C12H11BrO |
|---|---|
分子量 |
251.12 g/mol |
IUPAC 名称 |
7-bromospiro[2,3-dihydronaphthalene-4,1'-cyclopropane]-1-one |
InChI |
InChI=1S/C12H11BrO/c13-8-1-2-10-9(7-8)11(14)3-4-12(10)5-6-12/h1-2,7H,3-6H2 |
InChI 键 |
PUFDLIGDJYJZBI-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CC2)C3=C(C1=O)C=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



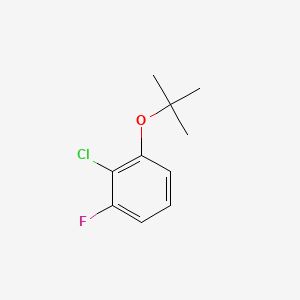
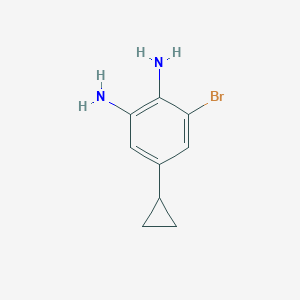
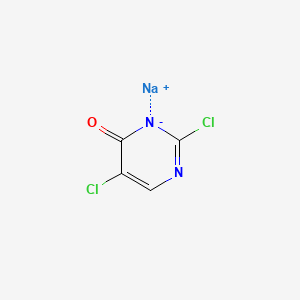
![1,1'-[Methylenebis(oxy)]bis[2,4,6-tribromobenzene]](/img/structure/B15336206.png)
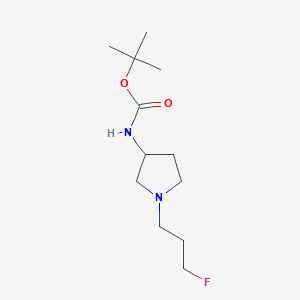

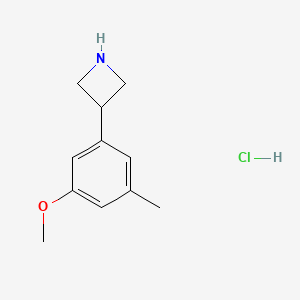
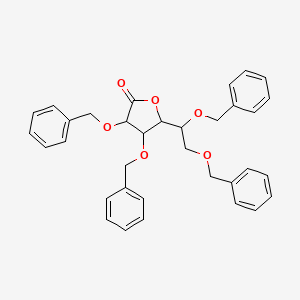


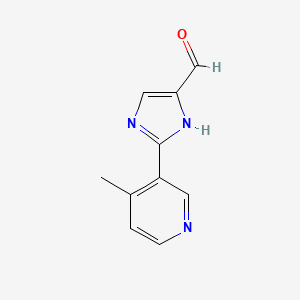
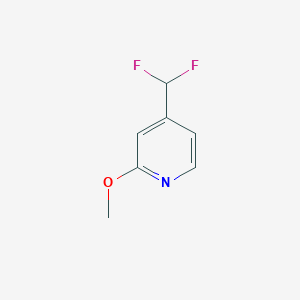
![Ethyl 5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B15336282.png)
